Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is an organic compound with a complex structure that includes an ester functional group and a tertiary amine.
Preparation Methods
The synthesis of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with methyl acrylate under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products
Mechanism of Action
The mechanism of action of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The tertiary amine group can also participate in binding to receptors, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate can be compared with similar compounds such as:
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-3-pyridyl)propanoate: This compound has a similar structure but differs in the position of the double bonds in the pyridine ring, leading to different chemical and biological properties.
Ethyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate: The ethyl ester variant has slightly different physical and chemical properties due to the longer alkyl chain.
Methyl 3-(1-Phenyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate: This compound has a phenyl group instead of a benzyl group, which can affect its reactivity and interaction with biological targets
Properties
CAS No. |
1398534-58-1 |
---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3 |
InChI Key |
FHRNDAAIZFFPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.